Liptracker-Green

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C23H12N7O3Re- |

|---|---|

Molekulargewicht |

620.6 g/mol |

IUPAC-Name |

carbon monoxide;1,10-phenanthroline;rhenium;4-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)benzonitrile |

InChI |

InChI=1S/C12H8N2.C8H4N5.3CO.Re/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;9-5-6-1-3-7(4-2-6)8-10-12-13-11-8;3*1-2;/h1-8H;1-4H;;;;/q;-1;;;; |

InChI-Schlüssel |

XYAFBLODGIJRTP-UHFFFAOYSA-N |

Kanonische SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC(=CC=C1C#N)C2=N[N-]N=N2.[Re] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Staining Mechanism of LysoTracker Green

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of LysoTracker Green, a fluorescent probe widely used for labeling and tracking acidic organelles in live cells. The following sections detail its mechanism of action, quantitative properties, experimental protocols, and visual representations of its function and application.

Core Staining Mechanism

LysoTracker Green DND-26 is a cell-permeant, green-fluorescent dye designed to accumulate in acidic compartments of living cells, most notably lysosomes.[1][2][] The fundamental principle behind its selective accumulation lies in its chemical nature as a weak base linked to a fluorophore.[4][5]

At the physiological pH of the cytoplasm (approximately 7.2-7.4), the weakly basic amine group of the LysoTracker Green molecule is only partially protonated. This largely neutral state renders the molecule lipophilic, allowing it to freely and passively diffuse across the plasma membrane and other intracellular membranes.

Upon encountering an acidic organelle, such as a lysosome, where the internal pH is significantly lower (around 4.5-5.0), the environment's high concentration of protons leads to the protonation of the dye's amine group. This protonation converts the LysoTracker Green molecule into a charged, more hydrophilic species. In this charged state, the dye is no longer membrane-permeant and becomes effectively trapped within the acidic compartment. This accumulation within acidic organelles results in a bright, punctate fluorescent staining pattern that allows for their visualization. While highly selective for acidic organelles, it's important to note that LysoTracker probes may also label other acidic compartments like late endosomes and autolysosomes.

The fluorescence of LysoTracker Green itself is largely independent of pH, unlike LysoSensor probes which exhibit a pH-dependent increase in fluorescence intensity. The intense signal from LysoTracker Green in lysosomes is a result of its concentration in these organelles.

Quantitative Data Summary

The following table summarizes the key quantitative data for LysoTracker Green DND-26, essential for experimental design and interpretation.

| Property | Value | Source |

| Excitation Maximum | 504 nm | |

| Emission Maximum | 511 nm | |

| Molecular Weight | 398.69 g/mol | |

| Recommended Working Concentration | 50-75 nM | |

| Typical Incubation Time | 15-30 minutes | |

| Stock Solution Concentration | 1 mM in DMSO |

Experimental Protocols

Below is a detailed methodology for the use of LysoTracker Green in live-cell imaging experiments.

Materials:

-

LysoTracker Green DND-26 (1 mM stock in DMSO)

-

Live cells in culture

-

Appropriate cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with a suitable filter set (e.g., FITC)

Protocol:

-

Cell Preparation:

-

Culture cells to the desired confluency on a suitable imaging dish or plate (e.g., glass-bottom dishes).

-

Ensure the cells are healthy and actively growing.

-

-

Preparation of Staining Solution:

-

Warm the LysoTracker Green DND-26 stock solution to room temperature.

-

Dilute the 1 mM stock solution to a final working concentration of 50-75 nM in pre-warmed cell culture medium. For example, to prepare a 50 nM solution, dilute the 1 mM stock 1:20,000.

-

-

Cell Staining:

-

Remove the existing culture medium from the cells.

-

Add the prepared staining solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C under normal growth conditions. The optimal incubation time may vary depending on the cell type.

-

-

Imaging:

-

After incubation, the cells can be imaged directly without a wash step. However, to reduce background fluorescence, the staining solution can be removed and replaced with fresh, pre-warmed, phenol (B47542) red-free medium or PBS.

-

Visualize the stained cells using a fluorescence microscope with excitation and emission wavelengths appropriate for LysoTracker Green (Ex: 504 nm, Em: 511 nm).

-

Important: LysoTracker Green is recommended for live-cell imaging only. Fixation with aldehydes or alcohols will inhibit the staining.

-

Mandatory Visualizations

The following diagrams illustrate the staining mechanism and experimental workflow of LysoTracker Green.

Caption: Mechanism of LysoTracker Green accumulation in acidic organelles.

Caption: A typical experimental workflow for LysoTracker Green staining.

References

Liptracker-Green: An In-depth Technical Guide for High-Fidelity Lipid Droplet Visualization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid droplets (LDs) are dynamic cellular organelles integral to lipid metabolism, energy homeostasis, and cellular signaling. Their study is crucial in various research fields, including metabolic diseases, cancer, and infectious diseases. Accurate and specific visualization of LDs is paramount for understanding their function and for developing novel therapeutics. Liptracker-Green is a novel fluorogenic probe designed for the specific and sensitive detection of lipid droplets in live and fixed cells. This technical guide provides a comprehensive overview of this compound, including its core properties, a detailed experimental protocol for its application in fluorescence microscopy, and a comparative analysis with the commonly used lipid droplet stain, BODIPY 493/503.

Introduction to this compound

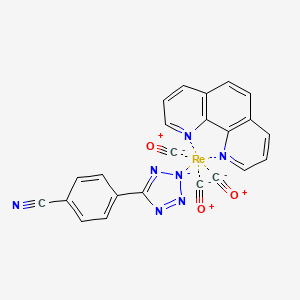

This compound is a cell-permeable, fluorogenic probe that exhibits enhanced fluorescence in the hydrophobic environment of lipid droplets.[1][2] Chemically identified as a fac-Rhenium(I) tricarbonyl complex, its molecular structure is engineered for low cytotoxicity and high specificity, minimizing the background fluorescence often associated with traditional lipid stains.[3][4] This probe is part of a series of lipid droplet-specific dyes, including Lipi-Blue and Lipi-Red, offering researchers flexibility in multicolor imaging experiments.[1]

The key advantages of this compound include its high selectivity for lipid droplets over other cellular membranes, its applicability in both live and fixed cells, and its high intracellular retention, which allows for long-term imaging studies of lipid droplet dynamics.

Mechanism of Action

The precise mechanism of this compound's selective accumulation in lipid droplets is attributed to its fluorogenic nature. The probe is minimally fluorescent in aqueous environments, such as the cytoplasm. Upon entering the nonpolar, lipid-rich core of lipid droplets, the probe undergoes a conformational change or alteration in its electronic state, leading to a significant increase in its fluorescence quantum yield. This "light-up" mechanism ensures a high signal-to-noise ratio, as the fluorescence is predominantly emitted from the target organelles.

Caption: Mechanism of this compound accumulation and fluorescence activation in lipid droplets.

Technical Specifications

Quantitative data for this compound and a comparison with the widely used lipid droplet probe, BODIPY 493/503, are summarized in the table below.

| Property | This compound (Lipi-Green) | BODIPY 493/503 | Reference(s) |

| Excitation (max) | 488 nm | 493 nm | |

| Emission (max) | 500 - 550 nm | 503 nm | |

| Specificity for LDs | High, low background | Good, some background | |

| Photostability | High | Limited | |

| Cell Permeability | Yes | Yes | |

| Fixable | Yes | Yes | |

| Live Cell Imaging | Yes | Yes | |

| Long-term Imaging | Yes (up to 48h) | Limited | |

| Cytotoxicity | Low | Low |

Experimental Protocols

Reagent Preparation

4.1.1. This compound Stock Solution (0.1 mM)

-

Bring the vial of this compound (lyophilized powder) to room temperature.

-

Add 100 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO) to the vial.

-

Vortex thoroughly until the powder is completely dissolved.

-

Store the stock solution at -20°C, protected from light.

4.1.2. This compound Working Solution (0.1 - 0.5 µM)

-

On the day of the experiment, thaw the stock solution.

-

Dilute the 0.1 mM stock solution in serum-free medium or PBS to a final concentration of 0.1 - 0.5 µM. For example, to make 1 mL of 0.5 µM working solution, add 5 µL of the 0.1 mM stock solution to 995 µL of serum-free medium.

-

The optimal concentration may vary depending on the cell type and experimental conditions. It is recommended to perform a concentration optimization for new cell lines.

Live-Cell Staining and Imaging Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental setups.

Caption: Step-by-step workflow for staining live cells with this compound.

Detailed Steps:

-

Cell Seeding: Seed cells on glass-bottom dishes, chamber slides, or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.

-

Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed serum-free medium or Phosphate-Buffered Saline (PBS).

-

Staining: Add the freshly prepared this compound working solution to the cells.

-

Incubation: Incubate the cells for 30 minutes at 37°C in a humidified incubator with 5% CO₂. Protect the cells from light during this step.

-

Washing: Aspirate the staining solution and wash the cells twice with pre-warmed complete culture medium or PBS to remove any unbound probe.

-

Imaging: Mount the coverslips or place the dish on the microscope stage. Image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~500-550 nm).

Protocol for Fixed-Cell Staining

-

Cell Seeding and Fixation: Culture cells as described for live-cell imaging. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Staining: Add the this compound working solution and incubate for 30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and image as described for live cells.

Multicolor Imaging

This compound is compatible with other fluorescent probes for multicolor imaging of lipid droplets in the context of other organelles. For example, it can be used in conjunction with red-emitting mitochondrial trackers (e.g., MitoTracker Red CMXRos) and far-red emitting lysosomal trackers (e.g., LysoTracker Deep Red). When performing multicolor imaging, ensure that the emission spectra of the different fluorophores have minimal overlap.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Rhenium (I) Complexes as Probes for Prokaryotic and Fungal Cells by Fluorescence Microscopy: Do Ligands Matter? [frontiersin.org]

- 4. Rhenium (I) Complexes as Probes for Prokaryotic and Fungal Cells by Fluorescence Microscopy: Do Ligands Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

LysoTracker Green: An In-depth Technical Guide to its Fluorescence and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of LysoTracker Green, a fluorescent probe widely utilized for the selective staining and tracking of acidic organelles in live cells. We will delve into its core principles, physicochemical properties, and detailed experimental protocols for its application in cellular biology and drug development.

Core Principles and Mechanism of Action

LysoTracker Green DND-26 is a cell-permeant fluorophore designed to accumulate in acidic compartments, primarily lysosomes. Its mechanism of action is predicated on its chemical nature as a weak base linked to a fluorophore.[1][2] In the neutral pH of the cytoplasm (typically around 7.2), the weakly basic amine group of LysoTracker Green is only partially protonated, allowing the molecule to remain largely neutral and hydrophobic. This characteristic facilitates its passive diffusion across the cell membrane.

Upon encountering an acidic organelle, such as a lysosome, where the pH is significantly lower (pH 4.5-5.0), the amine group becomes fully protonated. This protonation imparts a positive charge to the molecule, rendering it hydrophilic and membrane-impermeant.[3] Consequently, LysoTracker Green is trapped and accumulates within these acidic vesicles, leading to a bright, punctate fluorescent signal that delineates these organelles. It is important to note that while highly selective for acidic organelles, LysoTracker probes are not specific to lysosomes and may also accumulate in other acidic compartments like late endosomes.

Physicochemical and Fluorescence Properties

The utility of LysoTracker Green as a fluorescent probe is defined by its specific spectral and chemical characteristics. A summary of its key quantitative properties is provided in the table below.

| Property | Value | Reference |

| Excitation Maximum | 504 nm | |

| Emission Maximum | 511 nm | |

| Molecular Weight | 398.69 g/mol | |

| pKa | Not Determined | |

| Quantum Yield | Not Publicly Available | |

| Recommended Working Concentration | 50 - 75 nM | |

| Optimal Incubation Time | 15 - 30 minutes |

Experimental Protocols

Live-Cell Imaging of Lysosomes with LysoTracker Green

This protocol outlines the steps for staining and visualizing acidic organelles in live cells using fluorescence microscopy.

Materials:

-

LysoTracker Green DND-26 (1 mM stock solution in DMSO)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

-

Reagent Preparation: Prepare a working solution of LysoTracker Green by diluting the 1 mM stock solution in pre-warmed (37°C) live-cell imaging medium to a final concentration of 50-75 nM. For a 1:20,000 dilution, a 50 nM working concentration is achieved.

-

Staining: Remove the culture medium from the cells and replace it with the LysoTracker Green working solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type.

-

Imaging: Following incubation, the cells can be imaged directly in the staining solution. For reduced background fluorescence, the staining solution can be replaced with fresh, pre-warmed imaging medium before observation.

-

Microscopy: Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission spectra of LysoTracker Green (excitation ~504 nm, emission ~511 nm).

Important Considerations:

-

LysoTracker Green is intended for live-cell imaging and its fluorescence is generally not well-retained after fixation.

-

Prolonged incubation or high concentrations of the dye can potentially alter lysosomal pH and induce cellular stress.

Flow Cytometry Analysis of Lysosomal Content

This protocol provides a method for quantifying changes in the lysosomal compartment of a cell population using flow cytometry.

Materials:

-

LysoTracker Green DND-26 (1 mM stock solution in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension in culture medium.

-

Reagent Preparation: Prepare a working solution of LysoTracker Green in pre-warmed (37°C) culture medium at a final concentration of 50-100 nM.

-

Staining: Add the LysoTracker Green working solution to the cell suspension.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: After incubation, wash the cells by adding an excess of PBS, centrifuging at a low speed (e.g., 300 x g) for 5 minutes, and carefully removing the supernatant.

-

Resuspension: Resuspend the cell pellet in an appropriate volume of PBS for flow cytometry analysis.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter for green fluorescence. Gate on the live cell population to exclude debris and dead cells. The mean fluorescence intensity (MFI) of the population will correlate with the overall lysosomal content.

Visualization of Key Processes

Mechanism of LysoTracker Green Accumulation

The following diagram illustrates the fundamental principle behind the selective accumulation of LysoTracker Green in acidic organelles.

Caption: Mechanism of LysoTracker Green accumulation.

Experimental Workflow for Assessing Drug-Induced Lysosomotropism

This workflow outlines the key steps in evaluating the potential of a drug candidate to accumulate in lysosomes using LysoTracker Green.

Caption: Workflow for drug-induced lysosomotropism assessment.

Co-localization Study with Lysosomal Markers

To confirm that the LysoTracker Green signal originates from lysosomes, co-staining with a specific lysosomal marker, such as LAMP1 (Lysosomal-associated membrane protein 1), is recommended.

Caption: Workflow for co-localization of LysoTracker Green and LAMP1.

References

Liptracker-Green: A Technical Guide to an Advanced Fluorogenic Probe for Lipid Droplet Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liptracker-Green, with the chemical structure fac-[Re(CO)₃(phen)L] (where 'phen' is 1,10-phenanthroline (B135089) and 'L' is a lipophilic ancillary ligand), is a novel fluorogenic probe designed for the selective visualization of lipid droplets in both live and fixed cells.[1] This organometallic rhenium(I) tricarbonyl complex exhibits phosphorescence, offering potential advantages such as large Stokes shifts and long lifetimes, which can be beneficial for time-resolved imaging applications.[2] Its mechanism of action is believed to involve the localization to polar lipids, which are abundant in the phospholipid monolayer surrounding the neutral lipid core of lipid droplets. This technical guide provides a comprehensive overview of the known spectral properties, a detailed experimental protocol for its application, and a visualization of its proposed mechanism of action.

Spectral Properties

| Property | Expected Range/Value | Notes |

| Excitation Maximum (λex) | ~350 - 450 nm | The excitation spectrum is likely to be broad, arising from metal-to-ligand charge transfer (MLCT) bands. Optimal excitation wavelength should be determined empirically.[4] |

| Emission Maximum (λem) | ~520 - 580 nm (Green) | The emission is characterized as phosphorescence from a triplet MLCT excited state.[5] The exact maximum can be influenced by the solvent polarity and the local environment within the lipid droplet. |

| Molar Extinction Coefficient (ε) | Not available | This value would need to be determined experimentally for quantitative applications. |

| Quantum Yield (Φ) | Low to moderate | The quantum yield of phosphorescence for this class of compounds can vary and is often lower than that of conventional organic fluorophores. |

| Photostability | Expected to be high | Rhenium(I) tricarbonyl complexes are generally known for their good photostability, making them suitable for time-lapse imaging. |

Experimental Protocols

The following protocols are representative and should be optimized for specific cell types and experimental conditions.

Reagent Preparation

-

Stock Solution (e.g., 1 mM):

-

Due to the lack of specific solubility data, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Prepare a 1 mM stock solution by dissolving the appropriate mass of the compound in DMSO.

-

Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

-

-

Working Solution (e.g., 1-10 µM):

-

On the day of the experiment, dilute the stock solution in a serum-free culture medium or an appropriate buffer (e.g., PBS) to the desired final concentration.

-

The optimal working concentration should be determined empirically, but a starting range of 1-10 µM is recommended based on protocols for similar lipid droplet probes.

-

Live Cell Staining and Imaging

-

Cell Seeding:

-

Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverslips) and allow them to adhere and reach the desired confluency.

-

-

Staining:

-

Remove the culture medium and wash the cells once with pre-warmed serum-free medium or PBS.

-

Add the pre-warmed this compound working solution to the cells.

-

Incubate the cells for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will vary depending on the cell type and should be determined experimentally.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with pre-warmed serum-free medium or PBS to remove any unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium (with or without serum, depending on the experimental design) to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence. Based on the expected spectral properties, a standard FITC or GFP filter set may be a suitable starting point.

-

Fixed Cell Staining

-

Cell Fixation:

-

Fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Add the this compound working solution to the fixed cells.

-

Incubate for 20-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips with an appropriate mounting medium.

-

Image the cells using a fluorescence microscope.

-

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the direct involvement of this compound in modulating or reporting on specific signaling pathways. Its primary application is as a structural marker for lipid droplets.

Visualizations

Caption: Experimental workflow for staining cells with this compound.

References

- 1. Protocol for characterizing biomolecular condensates through live-cell imaging and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for monitoring fatty acid trafficking from lipid droplets to mitochondria in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Lipi-Green: A Technical Guide for Cellular Lipid Droplet Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of Lipi-Green, a fluorescent probe for the selective detection and analysis of intracellular lipid droplets. This document provides a comprehensive overview of the probe's mechanism, detailed experimental protocols for its use in cell biology, and a summary of quantitative data analysis techniques.

Introduction to Lipi-Green and Lipid Droplets

Lipid droplets (LDs) are dynamic, ubiquitous organelles essential for lipid storage, metabolism, and cellular homeostasis.[1][2][3][4][5] Composed of a neutral lipid core, primarily triacylglycerols and sterol esters, enclosed by a phospholipid monolayer, LDs are implicated in various physiological and pathological processes, including obesity, metabolic syndrome, and cellular senescence. Lipi-Green is a fluorescent probe designed for the specific staining of these hydrophobic structures within living and fixed cells. Its high selectivity for lipid droplets and low background fluorescence make it a valuable tool for researchers studying lipid dynamics.

Mechanism of Action

Lipi-Green is a small molecule that exhibits solvatochromism; it is weakly fluorescent in aqueous environments but becomes highly fluorescent in the nonpolar, hydrophobic interior of lipid droplets. This property allows for a "no-wash" staining protocol in many applications, simplifying experimental workflows.

Caption: Figure 1: Lipi-Green Mechanism of Action.

Core Applications in Cell Biology

Lipi-Green is a versatile tool for a range of applications in cell biology, including:

-

Visualization and Quantification of Lipid Droplets: High-resolution imaging of LD morphology, size, and number.

-

Monitoring Lipid Dynamics: Real-time tracking of LD formation, growth, fusion, and degradation in living cells.

-

Drug Discovery and Development: Screening for compounds that modulate lipid metabolism and LD accumulation.

-

Toxicology Studies: Assessing the impact of xenobiotics on cellular lipid storage.

-

Co-localization Studies: Investigating the spatial relationship between lipid droplets and other organelles.

Experimental Protocols

Preparation of Reagents

Lipi-Green Stock Solution (0.1 mmol/L):

-

Add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to one vial of Lipi-Green (10 nmol).

-

Vortex thoroughly to dissolve.

-

Store the stock solution at a cool, dark place.

Lipi-Green Working Solution (0.1–0.5 µmol/L):

-

Dilute the 0.1 mmol/L DMSO stock solution with phosphate-buffered saline (PBS) or serum-free medium to the desired final concentration.

-

Prepare the working solution fresh for each experiment.

Oleic Acid Stock Solution (for inducing lipid droplet formation):

-

Prepare a stock solution of oleic acid complexed with bovine serum albumin (BSA) for enhanced solubility and reduced cytotoxicity. A common protocol involves dissolving oleic acid in ethanol (B145695) and then complexing it with a BSA solution.

-

A final working concentration of 200-400 µM oleic acid in the culture medium is typically used to induce lipid droplet formation over 24 hours.

Staining Protocol for Live Cells

Caption: Figure 2: Live Cell Staining Workflow.

Detailed Steps:

-

Seed cells on a suitable imaging plate or dish and culture overnight.

-

(Optional) To induce lipid droplet formation, remove the culture medium and add a medium containing an inducing agent like oleic acid. Incubate for 24 hours.

-

Remove the culture medium and wash the cells twice with PBS or serum-free medium.

-

Add the prepared Lipi-Green working solution to the cells.

-

Incubate for 30 minutes at 37°C in a 5% CO2 incubator.

-

For imaging, the working solution can be replaced with fresh culture medium or a suitable buffer to reduce background fluorescence, although this is often not necessary.

-

Observe the stained lipid droplets using a fluorescence microscope with the appropriate filter sets (Excitation: ~488 nm, Emission: ~500–550 nm).

Staining Protocol for Fixed Cells

Lipi-Green is also compatible with fixed-cell imaging.

Caption: Figure 3: Fixed Cell Staining Workflow.

Detailed Steps:

-

After cell culture and any experimental treatments, remove the culture medium.

-

Fix the cells by adding a 4% paraformaldehyde (PFA) solution in PBS and incubating for 10-15 minutes at room temperature.

-

Wash the cells twice with PBS to remove the fixative.

-

Add the Lipi-Green working solution and incubate for 10-30 minutes at room temperature, protected from light.

-

(Optional) Wash the cells with PBS.

-

Mount the coverslip with a suitable mounting medium and proceed with fluorescence microscopy.

Quantitative Data Analysis

Fluorescence microscopy images of Lipi-Green-stained cells can be analyzed to extract quantitative data on lipid droplet content. This is typically achieved using automated image analysis software.

Data Presentation

The following table summarizes typical quantitative parameters obtained from Lipi-Green experiments.

| Parameter | Description | Example Data (Oleic Acid Treatment) | Example Data (Triacsin C Treatment) |

| Number of Lipid Droplets per Cell | The average count of distinct lipid droplets within a single cell. | Increased 7-10 fold compared to control. | Decreased by 50-60% compared to control. |

| Total Lipid Droplet Area per Cell (µm²) | The sum of the areas of all lipid droplets within a single cell. | Increased 7-10 fold compared to control. | Decreased by 50-60% compared to control. |

| Average Lipid Droplet Size (µm²) | The average area of an individual lipid droplet. | Increased. | Decreased. |

| Total Fluorescence Intensity per Cell | The integrated fluorescence intensity from all lipid droplets within a single cell. | Significantly increased. | Significantly decreased. |

Data presented are illustrative and based on typical results from treating cells with oleic acid (an inducer of lipid droplet formation) or Triacsin C (an inhibitor of acyl-CoA synthetase, which blocks lipid droplet formation).

Quantitative Analysis Workflow

Caption: Figure 4: Quantitative Analysis Workflow.

Key Steps:

-

Image Acquisition: Capture images using a fluorescence microscope or a high-content imaging system. It is recommended to co-stain with a nuclear dye (e.g., Hoechst 33342) to facilitate cell segmentation.

-

Cell Segmentation: Use image analysis software to identify the boundaries of individual cells, often using the nuclear stain as a seed.

-

Lipid Droplet Segmentation: Threshold the Lipi-Green fluorescence signal to create a binary mask that identifies the lipid droplets.

-

Measurement: Quantify various parameters for the identified lipid droplets within each cell, such as count, total area, and mean fluorescence intensity.

-

Data Analysis: Compile the data and perform statistical analysis to compare different experimental conditions.

Conclusion

Lipi-Green is a powerful and user-friendly fluorescent probe for the study of lipid droplets in cell biology. Its high specificity, low background, and applicability to both live and fixed cells make it an invaluable tool for researchers in basic science and drug development. The detailed protocols and quantitative analysis workflows provided in this guide offer a solid foundation for the successful application of Lipi-Green in a variety of experimental contexts.

References

- 1. Lipi-Blue / Green / Red / Deep Red LD01_LD02_LD03_LD04 manual | DOJINDO [dojindo.com]

- 2. Lipi-Green - Amerigo Scientific [amerigoscientific.com]

- 3. Lipid Droplet Staining (Blue, Green, Red, Deep Red) | NAGASE THAILAND [group.nagase.com]

- 4. group.nagase.com [group.nagase.com]

- 5. Lipid Droplet Staining Lipi-Green Dojindo [dojindo.co.jp]

An In-depth Technical Guide to LysoTracker-Green in Fixed Cells

For researchers, scientists, and drug development professionals, LysoTracker-Green DND-26 is a valuable tool for the visualization and tracking of acidic organelles, primarily lysosomes. While its application in live-cell imaging is well-established, its use in fixed cells presents both opportunities and challenges. This guide provides a comprehensive overview of the core principles, detailed protocols, and relevant signaling pathways associated with the use of LysoTracker-Green in fixed-cell applications.

Core Principles

LysoTracker probes are fluorescent acidotropic probes comprised of a fluorophore linked to a weak base. This composition allows them to freely permeate cell membranes in their neutral state.[1][2][3][4] Upon entering acidic compartments such as lysosomes, the weakly basic moiety becomes protonated.[3] This protonation results in a charged molecule that is unable to easily cross the organellar membrane, leading to its accumulation and a distinct fluorescent signal.[3]

The primary challenge in using LysoTracker-Green in fixed cells is the potential disruption of the lysosomal pH gradient by fixatives like formaldehyde.[5][6] This can lead to a decrease in fluorescence intensity and a more diffuse signal.[5] However, with optimized protocols, it is possible to retain a significant portion of the LysoTracker signal post-fixation, enabling co-staining with antibodies for immunofluorescence and other endpoint assays.[7]

Data Presentation

For ease of comparison and experimental design, the following tables summarize the properties of common LysoTracker probes and provide a troubleshooting guide for fixed-cell applications.

| Probe | Excitation (nm) | Emission (nm) | Typical Working Concentration | Notes |

| LysoTracker Green DND-26 | 504 | 511 | 50 - 100 nM | Compatible with FITC filter sets.[5] |

| LysoTracker Red DND-99 | 577 | 590 | 50 - 75 nM | Often used for co-localization studies.[5][8] |

| LysoTracker Deep Red | 647 | 668 | 50 nM | Minimizes autofluorescence.[5] |

| LysoTracker Blue DND-22 | 373 | 422 | 50 - 100 nM | Requires a UV-compatible filter set. |

Table 1: Properties of Common LysoTracker Probes

| Problem | Possible Cause | Solution |

| Weak or no signal | Fixation performed before staining. | Always stain live cells with LysoTracker Green before fixation.[6] |

| Low dye concentration. | Optimize the working concentration (typically 50-100 nM). | |

| Insufficient incubation time. | Ensure an adequate incubation period (15-30 minutes for live cells).[5] | |

| Disruption of lysosomal pH by fixation. | Use a mild fixation protocol (e.g., 4% PFA for 15-20 minutes at room temperature or on ice).[1][5][7] Image cells as soon as possible after fixation. | |

| Diffuse signal | Fixation-induced leakage of the probe. | Shorten the fixation time and perform washes gently with PBS.[5] |

| Cell stress or death. | Use healthy, sub-confluent cells. Minimize light exposure during imaging to reduce phototoxicity.[2] | |

| High background | Excess dye. | Ensure thorough washing after staining and before fixation. |

| Non-specific staining. | Confirm lysosomal localization by co-staining with a lysosomal marker like LAMP1 or LAMP2.[5] | |

| Cell blebbing or toxicity | Dye concentration is too high. | Reduce the working concentration of LysoTracker Green. |

| Prolonged incubation. | Shorten the incubation time.[5] |

Table 2: Troubleshooting Guide for LysoTracker-Green in Fixed Cells

Experimental Protocols

The following protocols provide detailed methodologies for staining with LysoTracker-Green and subsequent fixation for microscopic analysis.

Protocol 1: Staining of Live Cells with LysoTracker Green DND-26

-

Cell Preparation: Culture cells on coverslips or in imaging-compatible plates to a sub-confluent density.

-

Reagent Preparation: Prepare a 50-100 nM working solution of LysoTracker Green DND-26 in the appropriate pre-warmed cell culture medium.

-

Staining: Remove the culture medium from the cells and add the LysoTracker-containing medium.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[5]

-

Washing: Gently wash the cells twice with pre-warmed culture medium or PBS.

-

Imaging (for live cells): Image the cells immediately using a fluorescence microscope with a standard FITC filter set.

Protocol 2: Post-staining Fixation of Cells for Fluorescence Microscopy

-

Staining: Stain cells with LysoTracker Green DND-26 following Protocol 1.

-

Fixation: After washing, add a 4% paraformaldehyde (PFA) solution in PBS to the cells.

-

Incubation: Incubate for 15-20 minutes at room temperature or on ice.[1][7]

-

Washing: Gently wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Image the cells within 24-48 hours for optimal signal retention.[5]

Protocol 3: Co-staining with Immunofluorescence

-

Staining and Fixation: Stain and fix the cells with LysoTracker Green DND-26 as described in Protocol 2.

-

Permeabilization: Incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes at room temperature.

-

Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 1-5% BSA in PBS) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Final Washes: Wash the cells three times with PBS.

-

Mounting and Imaging: Mount and image the cells as described in Protocol 2.

Mandatory Visualization

The following diagrams illustrate the mechanism of LysoTracker-Green, a typical experimental workflow, and a relevant signaling pathway.

Caption: LysoTracker Green diffuses into the cell and becomes protonated and trapped in acidic lysosomes.

Caption: Workflow for staining with LysoTracker Green followed by fixation and optional immunofluorescence.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. embopress.org [embopress.org]

- 5. LysoTracker | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Monitoring Autophagy in Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPCR signaling inhibits mTORC1 via PKA phosphorylation of Raptor | eLife [elifesciences.org]

Methodological & Application

Application Notes and Protocols for Liptracker-Green in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing green fluorescent lipid-tracking dyes, such as those marketed under names similar to "Liptracker-Green," for the visualization and analysis of lipid droplets and other lipid-rich structures in both live and fixed cells using fluorescence microscopy.

Introduction

Green fluorescent lipid-tracking dyes are lipophilic stains designed to label intracellular lipid droplets, which are organelles central to lipid storage and metabolism. Their robust fluorescence upon binding to neutral lipids makes them invaluable tools for investigating cellular processes related to lipid homeostasis, such as steatosis, lipotoxicity, and the dynamics of lipid metabolism in various cell types. These dyes are generally characterized by their high specificity for lipid droplets with minimal background staining in other cellular membranes, making them suitable for a range of applications from basic research to drug discovery.

Principle of Action

These dyes are hydrophobic molecules that can readily permeate the membranes of live cells. Once inside the cell, they preferentially accumulate in the neutral lipid core of intracellular lipid droplets. This sequestration leads to a significant increase in their fluorescence quantum yield, resulting in bright green staining of these organelles. The mechanism allows for the direct visualization of lipid droplet morphology, number, and distribution within the cell.

Applications in Research and Drug Development

-

Metabolic Studies: Monitoring the formation and degradation of lipid droplets in response to metabolic stimuli or inhibitors.

-

Toxicology and Disease Modeling: Assessing cellular steatosis (fatty change) in models of liver disease, obesity, and diabetes.

-

Drug Discovery: Screening for compounds that modulate lipid accumulation or metabolism.

-

Cell Biology: Investigating the dynamics of lipid droplets, including their movement, fusion, and fission, as well as their interactions with other organelles.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical green fluorescent lipid-tracking dye.

| Parameter | Value | Reference |

| Excitation Maximum (approx.) | 427-430 nm (can also be excited at 405 nm or 488 nm) | [1][2] |

| Emission Maximum (approx.) | 585 nm | [1][2] |

| Recommended Microscope Filter Set | FITC (Fluorescein isothiocyanate) | |

| Recommended Working Concentration | 1X dilution of the supplied stock solution (optimization may be required) | |

| Storage Temperature | 2-8°C, protected from light |

Experimental Protocols

Reagent Preparation

-

Stock Solution Preparation: If the dye is supplied as a concentrated stock, it is ready for dilution. If supplied as a solid, dissolve it in high-quality, anhydrous DMSO to the recommended stock concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Directly before use, dilute the stock solution to a 1X working concentration in a serum-free medium or an appropriate buffer (e.g., PBS). The final concentration may need to be optimized for different cell types and experimental conditions.

Live Cell Staining and Imaging Protocol

This protocol is suitable for staining lipid droplets in living cells.

-

Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency.

-

Staining: Remove the culture medium and add the pre-warmed (37°C) 1X this compound working solution to the cells.

-

Incubation: Incubate the cells for 30 minutes or longer at 37°C in a CO2 incubator, protected from light. Incubation times of up to 24 hours have been shown to have no obvious cytotoxic effects.

-

Imaging (Optional Wash): Washing the cells before imaging is optional. If a wash is desired, gently remove the staining solution and replace it with a fresh, pre-warmed culture medium or a suitable imaging buffer.

-

Fluorescence Microscopy: Image the cells using a fluorescence microscope equipped with a FITC filter set.

Fixed Cell Staining and Imaging Protocol

This protocol is for staining lipid droplets in cells that have been previously fixed.

-

Cell Fixation: Fix the cells using a formaldehyde-based fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature. Note: Alcohol-based fixatives are generally not recommended as they can extract lipids.

-

Washing: Wash the fixed cells three times with PBS to remove the fixative.

-

(Optional) Permeabilization: If co-staining with intracellular antibodies is required, cells can be permeabilized with a mild detergent such as 0.1% Triton X-100 in PBS for 5-10 minutes. Be aware that permeabilization may alter the morphology of lipid droplets.

-

Staining: Add the 1X this compound working solution to the fixed cells.

-

Incubation: Incubate for 10 minutes or longer at room temperature, protected from light.

-

Imaging (Optional Wash): Washing after staining is optional. If desired, gently wash the cells with PBS.

-

Fluorescence Microscopy: Mount the coverslip with a suitable mounting medium and image the cells using a fluorescence microscope with a FITC filter set.

Visualizations

Caption: Workflow for Live Cell Staining with this compound.

Caption: Workflow for Fixed Cell Staining with this compound.

Troubleshooting

-

Weak or No Signal:

-

Increase the concentration of the dye or the incubation time.

-

Ensure that the correct filter set (FITC) is being used for imaging.

-

For live-cell imaging, ensure cells are healthy and metabolically active.

-

-

High Background Fluorescence:

-

Decrease the concentration of the dye.

-

Include a wash step before imaging to remove excess, unbound dye.

-

Use a serum-free medium for the staining step, as serum components can sometimes be stained.

-

-

Cell Toxicity (Live-Cell Imaging):

-

Decrease the dye concentration and/or the incubation time.

-

Ensure that the imaging buffer is appropriate for maintaining cell health.

-

-

Altered Lipid Droplet Morphology:

-

Avoid harsh fixation or permeabilization methods. Formaldehyde-based fixatives are generally preferred over alcohol-based ones.

-

If permeabilization is necessary, use a mild detergent and a short incubation time.

-

References

Application Notes and Protocols for Liptracker-Green Lipid Droplet Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Liptracker-Green (also known as BioTracker 488 Green Lipid Dye or LipidSpot™ 488) for the fluorescent labeling of lipid droplets in both live and fixed cells. Adherence to the recommended incubation times and temperatures is crucial for achieving optimal staining with high signal-to-noise ratios.

I. Quantitative Data Summary

Optimal staining with this compound is dependent on the cell type and experimental conditions. The following table summarizes the recommended starting concentrations, incubation times, and temperatures for live and fixed cell imaging. It is recommended to optimize these parameters for each specific application.

| Parameter | Live Cell Imaging | Fixed Cell Imaging |

| Stain Concentration | 1X (Dilution may be optimized) | 1X (Dilution may be optimized) |

| Incubation Temperature | 37°C | Room Temperature |

| Incubation Time | 30 minutes or longer | 10 minutes or longer |

| Fixation | Post-staining with formaldehyde-based fixative | Pre-staining with formaldehyde-based fixative |

| Permeabilization | Post-staining with 0.1% Triton X-100 (optional, may alter lipid droplet morphology) | Pre-staining with 0.1% Triton X-100 (optional, may alter lipid droplet morphology) |

| Wash Step | Optional | Optional |

II. Experimental Protocols

A. Live Cell Staining Protocol

This protocol is designed for the real-time visualization of lipid droplets in living cells.

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)

-

Incubator (37°C, 5% CO2)

-

Fluorescence microscope with FITC/GFP filter set

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution to a 1X working concentration in complete cell culture medium. The optimal concentration may need to be determined empirically for your specific cell type.

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the prepared staining solution.

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 30 minutes or longer.[1][2] No significant cytotoxicity has been observed with incubation times up to 24 hours.[1][2]

-

Imaging: Image the cells directly without washing. A wash step is optional but may reduce background fluorescence.[1] Use a fluorescence microscope equipped with a standard FITC or GFP filter set.

-

(Optional) Post-Staining Fixation: After live-cell imaging, cells can be fixed with a formaldehyde-based fixative.

B. Fixed Cell Staining Protocol

This protocol is suitable for endpoint assays and for co-staining with other antibodies.

Materials:

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS)

-

Formaldehyde-based fixative (e.g., 4% paraformaldehyde in PBS)

-

(Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Cells cultured on a suitable imaging vessel

-

Fluorescence microscope with FITC/GFP filter set

Procedure:

-

Cell Fixation: Fix the cells with a formaldehyde-based fixative for 10-20 minutes at room temperature. Alcohol-based fixation is not recommended as it may disrupt lipid droplet morphology.

-

Washing: Wash the cells two to three times with PBS.

-

(Optional) Permeabilization: If co-staining with intracellular antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. Note that permeabilization may alter the morphology of lipid droplets.

-

Prepare Staining Solution: Dilute the this compound stock solution to a 1X working concentration in PBS.

-

Cell Staining: Incubate the fixed cells with the staining solution for 10 minutes or longer at room temperature, protected from light.

-

Imaging: Image the cells. A wash step with PBS before imaging is optional. Use a fluorescence microscope with a standard FITC or GFP filter set.

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for staining lipid droplets using this compound.

Caption: this compound Staining Workflow.

B. Incubation Parameters and Staining Quality

The relationship between incubation time and temperature and the resulting staining quality is crucial for obtaining reliable and reproducible results.

Caption: Incubation Parameters vs. Staining Quality.

References

Application Notes and Protocols: Co-staining with Liptracker-Green and Other Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liptracker-Green Profile and Spectral Characteristics

This compound is a cell-permeant fluorogenic probe that specifically localizes to polar lipids, making it an effective tool for labeling lipid droplets and other compartments with high lipid content.[1][2] For the purpose of determining spectral compatibility, we will consider the spectral properties of analogous green lipid droplet stains, such as BioTracker 488 Green Lipid Dye and LipidSpot™ 488, which are excited by the 488 nm laser line and emit in the green channel.

Assumed Spectral Properties for this compound and its Analogs:

| Property | Wavelength (nm) |

| Excitation Maximum | ~488 nm |

| Emission Maximum | ~510-535 nm |

Compatibility with Other Fluorescent Dyes

Successful multi-color fluorescence imaging relies on the selection of dyes with minimal spectral overlap. Based on the assumed spectral characteristics of this compound, here is a summary of its compatibility with other commonly used fluorescent dyes.

Quantitative Data Summary

The following table summarizes the spectral properties of this compound analogs and a selection of compatible fluorescent dyes for multi-color imaging.

| Fluorophore | Target | Excitation (nm) | Emission (nm) | Laser Line | Filter Set | Compatibility with this compound |

| This compound (Analog) | Lipid Droplets | ~488 | ~510-535 | 488 nm | FITC/GFP | - |

| Hoechst 33342 | Nucleus (DNA) | 350 | 461 | 405 nm | DAPI | High |

| DAPI | Nucleus (DNA) | 358 | 461 | 405 nm | DAPI | High |

| MitoTracker Red CMXRos | Mitochondria | 579 | 599 | 561 nm | TRITC/RFP | High |

| LysoTracker Red DND-99 | Lysosomes | 577 | 590 | 561 nm | TRITC/RFP | High |

| CellMask Deep Red | Plasma Membrane | 649 | 666 | 633/640 nm | Cy5 | High |

| Alexa Fluor 647 Phalloidin | F-actin | 650 | 668 | 633/640 nm | Cy5 | High |

| TMRM | Mitochondria | 548 | 573 | 561 nm | TRITC/RFP | Moderate |

| Propidium Iodide | Nucleus (dead cells) | 535 | 617 | 488/561 nm | TRITC/RFP | Low (significant bleed-through) |

Signaling Pathway Visualization

The following diagram illustrates the principle of spectral separation for compatible dyes when used with this compound.

References

Application Notes: Liptracker-Green for High-Content Screening of Lipid Droplet Dynamics

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. BioTracker 488绿色脂滴染料 Live cell imaging dye that rapidly stains lipid droplets with no wash steps and minimal background staining of other cellular membranes or organelles. | Sigma-Aldrich [sigmaaldrich.com]

- 4. BioTracker 488 Green Live Cell Lipid Droplet Probe Millipore [sigmaaldrich.com]

Quantitative Analysis of Lipid Droplets with Liptracker-Green: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid droplets (LDs) are dynamic cellular organelles that serve as central hubs for lipid metabolism, storing neutral lipids like triacylglycerols and sterol esters. Dysregulation of lipid droplet homeostasis is implicated in a wide range of metabolic diseases, including obesity, type 2 diabetes, and fatty liver disease, as well as in cancer and infectious diseases. Consequently, the accurate quantification of lipid droplets is crucial for both basic research and drug discovery. Liptracker-Green is a fluorescent probe that specifically stains lipid droplets, enabling their visualization and quantitative analysis in live and fixed cells. This document provides detailed application notes and protocols for the quantitative analysis of lipid droplets using this compound.

Principle of this compound

This compound is a lipophilic dye that exhibits minimal fluorescence in aqueous environments but becomes intensely fluorescent in the nonpolar environment of the lipid droplet core. This "turn-on" fluorescence property provides a high signal-to-noise ratio, making it an excellent tool for high-contrast imaging and quantitative analysis. It can be excited by standard blue light sources (e.g., 488 nm laser line) and its emission can be detected in the green channel (typically 500-550 nm). This compound is suitable for a variety of applications, including fluorescence microscopy, high-content screening (HCS), and flow cytometry.

Applications in Research and Drug Development

-

Metabolic Studies: Investigate the effects of nutrients, hormones, and metabolic inhibitors on lipid storage and mobilization.

-

Drug Discovery: Screen for compounds that modulate lipid droplet formation, growth, or breakdown in various cell models of disease.[1][2][3]

-

Toxicology: Assess the potential of drug candidates to induce steatosis (abnormal lipid accumulation) in hepatocytes and other cell types.

-

Cancer Research: Study the role of lipid droplets in cancer cell proliferation, survival, and drug resistance.

-

Infectious Disease Research: Investigate the hijacking of host cell lipid metabolism by intracellular pathogens.

Experimental Protocols

I. Live-Cell Staining and Imaging Protocol

This protocol describes the staining of lipid droplets in live cells for subsequent fluorescence microscopy and quantitative analysis.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Cells cultured in appropriate vessels (e.g., glass-bottom dishes, multi-well plates)

-

Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~488 nm/~520 nm)

Procedure:

-

Cell Seeding: Seed cells in a suitable imaging vessel and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Prepare a working solution of this compound in pre-warmed live-cell imaging medium. The optimal concentration may vary depending on the cell type and experimental conditions, but a final concentration of 1-10 µM is a good starting point.

-

Cell Staining: Remove the culture medium from the cells and add the this compound working solution.

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 15-30 minutes.

-

Imaging: Image the cells directly in the staining solution. No washing step is required, which minimizes cell stress and potential artifacts.

-

Image Acquisition: Acquire images using a fluorescence microscope equipped with a standard FITC/GFP filter set. Use consistent acquisition settings (e.g., exposure time, laser power) across all samples for quantitative comparisons.

II. Fixed-Cell Staining Protocol

This protocol is suitable for endpoint assays or when co-staining with antibodies that require cell fixation and permeabilization.

Materials:

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (optional, for permeabilization)

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Mounting medium

Procedure:

-

Cell Culture: Culture cells as described for live-cell imaging.

-

Fixation: Wash the cells once with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional): If co-staining with intracellular antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

-

Staining: Prepare a working solution of this compound in PBS (1-10 µM). Add the staining solution to the fixed cells and incubate for 30 minutes at room temperature, protected from light.

-

Nuclear Counterstaining: If desired, add a nuclear counterstain (e.g., DAPI at 1 µg/mL) for the last 5-10 minutes of the incubation.

-

Washing: Wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope.

Quantitative Data Analysis

Image analysis software such as ImageJ/Fiji or CellProfiler can be used for the quantitative analysis of lipid droplets.[4][5] The following parameters are commonly quantified:

-

Number of Lipid Droplets per Cell: Provides information on the biogenesis of new lipid droplets.

-

Average Lipid Droplet Size/Area: Reflects the growth and fusion of existing lipid droplets.

-

Total Lipid Droplet Area per Cell: Represents the overall lipid storage capacity of the cell.

-

Fluorescence Intensity: Can be used as a surrogate for the amount of neutral lipids.

ImageJ/Fiji Protocol for Lipid Droplet Quantification

-

Open Image: Open the fluorescence image of this compound stained cells.

-

Set Scale: If the pixel size is known, set the scale of the image (Analyze > Set Scale).

-

Image Pre-processing:

-

Convert the image to 8-bit (Image > Type > 8-bit).

-

Apply a background subtraction method if necessary (Process > Subtract Background).

-

-

Thresholding:

-

Go to Image > Adjust > Threshold.

-

Adjust the threshold to specifically select the lipid droplets. The Otsu or Triangle methods often work well. Click "Apply".

-

-

Analyze Particles:

-

Go to Analyze > Analyze Particles.

-

Set the desired size range to exclude small noise particles.

-

Choose to display the results in a summary table and select "Outlines" to visualize the identified particles.

-

Click "OK" to run the analysis.

-

-

Data Collection: The results table will provide the count, total area, and average size of the lipid droplets. For per-cell analysis, cell boundaries need to be defined, for example, by using a nuclear or cytoplasmic counterstain to create a region of interest (ROI) for each cell.

CellProfiler Pipeline for Lipid Droplet Quantification

CellProfiler allows for the creation of automated analysis pipelines for high-throughput quantification. A basic pipeline would involve the following modules:

-

LoadImages: Load the images for this compound and a nuclear stain (e.g., DAPI).

-

IdentifyPrimaryObjects: Identify the nuclei from the DAPI image.

-

IdentifySecondaryObjects: Identify the cell boundaries using the nuclei as seeds and the this compound or a cytoplasmic stain image.

-

IdentifyTertiaryObjects: Identify the lipid droplets within the cell boundaries from the this compound image.

-

MeasureObjectSizeShape: Measure the size, shape, and intensity of the identified lipid droplets.

-

RelateObjects: Relate the lipid droplets to their parent cells.

-

ExportToSpreadsheet: Export the quantitative data for further analysis.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between different experimental conditions.

Table 1: Quantitative Analysis of Lipid Droplet Phenotype

| Treatment | Number of Lipid Droplets per Cell (Mean ± SD) | Average Lipid Droplet Area (µm²) (Mean ± SD) | Total Lipid Droplet Area per Cell (µm²) (Mean ± SD) |

| Control | 50 ± 15 | 0.8 ± 0.2 | 40 ± 12 |

| Compound A (10 µM) | 120 ± 25 | 1.5 ± 0.4 | 180 ± 30 |

| Compound B (10 µM) | 30 ± 10 | 0.5 ± 0.1 | 15 ± 5 |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps can greatly enhance understanding.

Lipid Droplet Metabolism Signaling Pathway

Lipid droplet formation (lipogenesis) and breakdown (lipolysis and lipophagy) are tightly regulated by complex signaling pathways. Key regulators include AMP-activated protein kinase (AMPK) and mechanistic target of rapamycin (B549165) (mTOR), which respond to the energy status of the cell.

Caption: Key signaling pathways regulating lipid droplet metabolism.

Experimental Workflow for Quantitative Lipid Droplet Analysis

A typical experimental workflow involves several key steps from cell culture to data analysis.

Caption: Experimental workflow for quantitative analysis of lipid droplets.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or weak signal | Staining concentration is too low. | Increase the concentration of this compound. |

| Incorrect filter set. | Ensure the use of a standard FITC/GFP filter set. | |

| Cells are not healthy. | Check cell viability and culture conditions. | |

| High background | Staining concentration is too high. | Decrease the concentration of this compound. |

| Imaging medium has autofluorescence. | Use a phenol red-free imaging medium. | |

| Phototoxicity/Photobleaching | High laser power or long exposure time. | Reduce laser power and/or exposure time. Use a more sensitive camera. |

| Inconsistent results | Inconsistent staining or imaging parameters. | Ensure consistent staining times, concentrations, and image acquisition settings across all samples. |

| Cell density is too high or too low. | Seed cells at a consistent density for all experiments. |

Conclusion

This compound is a powerful and versatile tool for the quantitative analysis of lipid droplets. The protocols and guidelines presented in this document provide a comprehensive framework for researchers, scientists, and drug development professionals to accurately measure and interpret changes in lipid droplet dynamics. By combining robust experimental procedures with appropriate image analysis techniques, it is possible to gain valuable insights into the role of lipid droplets in health and disease, and to accelerate the discovery of new therapeutic interventions.

References

- 1. Problem - forums.naturalpoint.com [forums.naturalpoint.com]

- 2. Automated lipid droplet quantification system for phenotypic analysis of adipocytes using CellProfiler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Automated Lipid Droplet Quantification System for Phenotypic Analysis of Adipocytes using CellProfiler - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selectscience.net [selectscience.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Liptracker-Green in 3D Cell Culture Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in biomedical research and drug development to better recapitulate the complex in vivo microenvironment. Within these intricate structures, the study of cellular lipid metabolism is crucial for understanding various physiological and pathological processes, including cancer progression, metabolic disorders, and drug-induced steatosis. Liptracker-Green is a fluorescent probe that selectively stains lipid droplets, enabling the visualization and quantification of lipid accumulation within these 3D models. This document provides detailed application notes and protocols for the effective use of this compound in 3D cell culture systems.

Mechanism of Action

This compound is a cell-permeant, fluorogenic probe that specifically localizes to polar lipids. Upon entering live or fixed cells, it accumulates in lipid-rich structures, primarily lipid droplets, exhibiting a bright green fluorescence. This allows for the dynamic monitoring of lipid droplet formation, growth, and distribution within the complex architecture of 3D cell cultures.

Applications in 3D Cell Culture

-

Quantitative Analysis of Steatosis: Assess the accumulation of lipid droplets in liver spheroids or organoids to model and study fatty liver disease and drug-induced hepatotoxicity.

-

Cancer Metabolism Research: Investigate the role of lipid storage in cancer cell proliferation, survival, and drug resistance within tumor spheroids.

-

Metabolic Disorder Modeling: Characterize lipid dysregulation in 3D models of diseases such as obesity and diabetes.

-

Drug Screening: Evaluate the efficacy of therapeutic compounds on lipid metabolism and storage in a more physiologically relevant context.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained using this compound in 3D cell culture models. These are provided as examples to guide data presentation.

Table 1: Quantification of Lipid Droplet Accumulation in Liver Spheroids Treated with a Steatosis-Inducing Drug.

| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Average Lipid Droplet Size (µm²) | Number of Lipid Droplets per Cell |

| Vehicle Control | 150 ± 25 | 1.2 ± 0.3 | 8 ± 2 |

| Drug A (10 µM) | 450 ± 50 | 3.5 ± 0.8 | 25 ± 5 |

| Drug A (50 µM) | 800 ± 75 | 6.8 ± 1.2 | 42 ± 8 |

Table 2: Effect of a Novel Cancer Therapeutic on Lipid Droplet Content in Tumor Spheroids.

| Treatment Group | Normalized this compound Fluorescence (%) | Spheroid Viability (%) |

| Untreated Control | 100 ± 10 | 95 ± 5 |

| Compound B (5 µM) | 65 ± 8 | 70 ± 7 |

| Compound B (20 µM) | 30 ± 5 | 45 ± 6 |

Experimental Protocols

Protocol 1: Live-Cell Staining of Lipid Droplets in Spheroids

This protocol is optimized for real-time imaging of lipid droplet dynamics in live spheroids.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Pre-warmed complete cell culture medium

-

3D cell culture plate with established spheroids

-

Phosphate-Buffered Saline (PBS), pre-warmed

-

Fluorescence microscope with appropriate filter sets (Excitation: ~488 nm, Emission: ~510 nm)

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for your specific cell type and experimental conditions.

-

Spheroid Staining: Carefully remove the old medium from the wells containing spheroids, being cautious not to disturb the spheroids. Gently add the this compound staining solution to each well.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 30-60 minutes. Incubation time may need optimization.

-

Washing: Gently remove the staining solution and wash the spheroids twice with pre-warmed PBS.

-

Imaging: Add fresh pre-warmed complete cell culture medium to the wells. Image the spheroids immediately using a fluorescence microscope. For time-lapse imaging, ensure the microscope is equipped with an environmental chamber to maintain temperature, humidity, and CO2 levels.

Protocol 2: Fixed-Cell Staining of Lipid Droplets in Organoids

This protocol is suitable for endpoint analysis of lipid accumulation in fixed organoids.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Established organoids in Matrigel or other extracellular matrix

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Mounting medium

Procedure:

-

Fixation: Carefully remove the culture medium and wash the organoids gently with PBS. Fix the organoids with 4% PFA for 20-30 minutes at room temperature.

-

Washing: Wash the fixed organoids three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the organoids with Permeabilization Buffer for 10-15 minutes at room temperature. This step is crucial for allowing the dye to penetrate the dense structure of the organoid.

-

Washing: Wash the organoids three times with PBS for 5 minutes each.

-

Blocking: (Optional, but recommended to reduce background) Incubate the organoids in Blocking Buffer for 30 minutes at room temperature.

-

Staining: Dilute the this compound stock solution in PBS to a final working concentration of 1-10 µM. Incubate the organoids in the staining solution for 30-60 minutes at room temperature, protected from light.

-

Nuclear Counterstaining: (Optional) If desired, incubate the organoids with a nuclear counterstain according to the manufacturer's instructions.

-

Washing: Wash the organoids three times with PBS for 5 minutes each.

-

Mounting and Imaging: Carefully transfer the stained organoids to a microscope slide, add a drop of mounting medium, and cover with a coverslip. Image using a confocal or fluorescence microscope.

Mandatory Visualizations

Signaling Pathway Diagram

Application Notes and Protocols for Liptracker-Green in Flow Cytometry Analysis of Lipid Content

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liptracker-Green is a fluorescent dye designed for the quantitative analysis of intracellular lipid droplets in both live and fixed cells. This probe offers high specificity and brightness, making it an ideal tool for investigating lipid accumulation and metabolism through flow cytometry. Lipid droplets are dynamic organelles crucial for energy storage, lipid homeostasis, and cellular signaling. Dysregulation of lipid metabolism is implicated in various diseases, including metabolic disorders, cardiovascular diseases, and cancer, making the accurate measurement of cellular lipid content a critical aspect of biomedical research and drug development.

This compound rapidly stains lipid droplets with minimal background fluorescence in other cellular compartments.[1][2] Its fluorescence can be detected using the standard FITC channel on most flow cytometers, with excitation around 430 nm and emission around 585 nm.[1] The dye is suitable for various cell types and can be incorporated into multiplexing assays with other fluorescent markers.

Product Information

| Feature | Specification |

| Product Name | This compound (also known as BioTracker 488 Green Lipid Dye)[1][3] |

| Target | Intracellular Lipid Droplets |

| Cell Permeability | Permeant to live and fixed cells |

| Excitation (Optimal) | ~430 nm (can be excited at 405 nm or 488 nm) |

| Emission (Optimal) | ~585 nm |

| Detection Channel | FITC |

| Storage | 2-8°C, Protect from light |

Experimental Protocols

Protocol 1: Staining of Live Cells for Flow Cytometry

This protocol outlines the procedure for staining suspension or adherent cells with this compound prior to flow cytometry analysis.

Materials:

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometry tubes

-

Micropipettes

-

Centrifuge

Procedure:

-

Cell Preparation: Culture cells to the desired density. For adherent cells, detach them using a gentle dissociation reagent like TrypLE Express to maintain cell integrity.

-

Cell Counting: Count the cells to ensure a concentration of 1 x 10^6 cells/mL for staining.

-

Staining Solution Preparation: Dilute the this compound stock solution to a final working concentration of 1X in complete cell culture medium. The optimal concentration may need to be determined empirically for different cell types, but a 1:1000 to 1:5000 dilution of a 1000X stock is a good starting point.

-

Staining: Resuspend the cell pellet in the this compound staining solution.

-

Incubation: Incubate the cells for 30 minutes at 37°C, protected from light. Incubation times can be extended up to 24 hours with no apparent cytotoxicity.

-

Washing (Optional): Washing the cells after staining is optional as the dye has minimal background fluorescence. If washing is preferred, centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in PBS.

-

Flow Cytometry Analysis: Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1-2% FBS). Analyze the samples on a flow cytometer using the FITC channel for detection.

Protocol 2: Staining of Fixed Cells for Flow Cytometry

This protocol is suitable for experiments where fixation is required, for example, for intracellular antibody staining.

Materials:

-

This compound

-

4% Formaldehyde (B43269) in PBS (or other suitable fixative)

-

Phosphate-Buffered Saline (PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), optional

-

Flow cytometry tubes

-

Micropipettes

-

Centrifuge

Procedure:

-

Cell Preparation and Fixation: Harvest and wash the cells with PBS. Fix the cells in 4% formaldehyde for 15-20 minutes at room temperature. Alcohol-based fixatives are not recommended.

-

Washing: Wash the cells twice with PBS to remove the fixative.

-

Permeabilization (Optional): If required for other antibody staining, permeabilize the cells with a buffer containing 0.1% Triton X-100 for 10-15 minutes. Note that permeabilization may alter lipid droplet morphology.

-

Staining Solution Preparation: Dilute the this compound stock solution to a final working concentration of 1X in PBS.

-

Staining: Resuspend the fixed (and permeabilized) cells in the this compound staining solution.

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Washing: Wash the cells once with PBS.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze on a flow cytometer using the FITC channel.

Data Presentation and Analysis